molecular formula C20H13BrN4O3S B2543225 3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111316-52-9

3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No. B2543225
CAS RN: 1111316-52-9
M. Wt: 469.31
InChI Key: YFQNQJKHUWKMLY-UHFFFAOYSA-N
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Description

The compound "3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine" is a heterocyclic molecule that appears to be a derivative of imidazo[1,2-b]pyridazine, a class of compounds known for their potential biological activities, including interactions with benzodiazepine receptors and antiviral properties . This specific compound is not directly mentioned in the provided papers, but its structure suggests it may have similar properties to those studied in the related compounds.

Synthesis Analysis

The synthesis of related imidazo[1,2-b]pyridazine derivatives typically involves the formation of the core pyridazine ring followed by various substitutions at specific positions on the ring to achieve the desired functional groups . For example, the introduction of a methylthio group at the 6-position and various substituents at the 3-position has been reported . The synthesis of 1,3,4-oxadiazole derivatives, which are part of the compound , can be achieved through reactions involving cyanoacetic acid hydrazide and subsequent specific reactions to introduce additional functional groups . The synthesis of such complex molecules requires careful consideration of the reactivity and selectivity of each functional group involved.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazole and pyridazine ring. The presence of substituents like 1,3-benzodioxol and 1,2,4-oxadiazol in the compound suggests that it may have a complex three-dimensional structure that could influence its binding to biological targets . X-ray structure analyses of similar compounds have been reported, which provide insights into the steric and electronic effects that govern the interactions of these molecules with their biological targets .

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-b]pyridazine derivatives and related compounds is influenced by the nature of the substituents attached to the core ring. For instance, the presence of a methoxy group can affect the electron density and thus the reactivity of the molecule . The introduction of a 1,3,4-oxadiazole moiety can also lead to the formation of various derivatives through reactions with different reagents, such as aryldiazonium chlorides or isothiocyanates . These reactions can be exploited to synthesize a wide range of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are largely determined by their molecular structure. The presence of aromatic systems like 1,3-benzodioxol and electron-withdrawing groups such as 1,2,4-oxadiazol can affect the compound's lipophilicity, solubility, and overall stability . These properties are crucial for the biological activity of the compound, as they influence its ability to cross cell membranes and bind to target receptors. The specific physical and chemical properties of "3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine" would need to be determined experimentally.

Scientific Research Applications

Biological Activities of Related Compounds

Compounds containing oxadiazole and coumarin derivatives, like the one , have been studied for their broad spectrum of pharmacological activities. Research indicates that these molecules exhibit anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities (Jalhan et al., 2017). These findings suggest a potential for discovering new therapeutic agents from compounds featuring similar structural frameworks.

Another study explored the antitubercular activity of compounds containing the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine moiety, showing significant in vitro efficacy against various strains of mycobacteria, indicating the potential for the development of new anti-TB compounds (Asif, 2014).

properties

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(2-bromophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O3S/c21-14-4-2-1-3-13(14)20-22-18(28-25-20)10-29-19-8-6-15(23-24-19)12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQNQJKHUWKMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

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